6-Vinylnaphthalene-2-carboxylic acid methyl ester

Catalog No.
S3446185
CAS No.
856011-08-0
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Vinylnaphthalene-2-carboxylic acid methyl ester

CAS Number

856011-08-0

Product Name

6-Vinylnaphthalene-2-carboxylic acid methyl ester

IUPAC Name

methyl 6-ethenylnaphthalene-2-carboxylate

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c1-3-10-4-5-12-9-13(14(15)16-2)7-6-11(12)8-10/h3-9H,1H2,2H3

InChI Key

GFSWPRIKMMIRMS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=C

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=C

6-Vinylnaphthalene-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H12O2C_{14}H_{12}O_{2} and a molecular weight of approximately 212.24 g/mol. It is characterized by a vinylic group attached to the naphthalene structure, specifically at the 6-position, while the carboxylic acid is esterified with methanol at the 2-position. This compound appears as a colorless crystalline solid and is soluble in organic solvents, making it suitable for various chemical applications .

Typical of esters and vinyl compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 6-vinylnaphthalene-2-carboxylic acid and methanol.
  • Polymerization: The vinylic group can participate in radical polymerization, leading to polymers with potential applications in materials science.
  • Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the naphthalene ring.

The synthesis of 6-vinylnaphthalene-2-carboxylic acid methyl ester can be achieved through several methods:

  • Esterification: Reacting 6-vinylnaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst.
  • Vinylation: Utilizing vinyl halides in a reaction with naphthalene derivatives under conditions that favor regioselectivity towards the 6-position.
  • Fries Rearrangement: Starting from suitable precursors such as phenolic esters that can rearrange to yield the desired structure under specific conditions .

6-Vinylnaphthalene-2-carboxylic acid methyl ester has potential applications in various fields:

  • Polymer Chemistry: As a monomer for synthesizing polymers with unique properties due to its vinylic functionality.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing coatings, adhesives, or other materials that benefit from its chemical properties.

While specific interaction studies for 6-vinylnaphthalene-2-carboxylic acid methyl ester are scarce, compounds with similar structures often interact with biological systems through mechanisms such as enzyme inhibition or receptor binding. Understanding these interactions is crucial for assessing safety and efficacy in potential applications.

Several compounds share structural similarities with 6-vinylnaphthalene-2-carboxylic acid methyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 6-bromo-2-naphthoateC12H9BrO2C_{12}H_{9}BrO_{2}Bromine substitution enhances reactivity
Methyl 6-methyl-2-naphthoateC12H10O2C_{12}H_{10}O_{2}Methyl group provides steric hindrance
Methyl 6-acetoxy-2-naphthoateC12H10O3C_{12}H_{10}O_{3}Acetoxy group allows for different reactivity

These compounds illustrate variations in substituents on the naphthalene ring that can influence their chemical behavior and potential applications. The unique vinylic group of 6-vinylnaphthalene-2-carboxylic acid methyl ester distinguishes it from these similar compounds, potentially offering unique reactivity profiles and applications in polymer chemistry and organic synthesis.

Friedel-Crafts acylation serves as a foundational method for introducing acetyl groups into naphthalene systems. The US5191133A patent demonstrates that liquid hydrogen fluoride (HF) catalyzes the acetylation of naphthalene at the 2-position with 92% selectivity under mild conditions (20–40°C, 1–2 hours). This regioselectivity arises from HF's ability to stabilize the transition state through strong hydrogen bonding with the naphthalene π-system, preferentially activating the β-position.

Comparative studies reveal that alternative Lewis acids like AlCl₃ yield inferior results (≤65% 2-acetonaphthalene) due to indiscriminate electrophilic attack. The HF-mediated process utilizes a 1:1.2 molar ratio of naphthalene to acetic anhydride, achieving near-quantitative conversion through a two-step mechanism:

  • Formation of acylium ion (CH₃CO⁺) via HF-mediated cleavage of acetic anhydride
  • Electrophilic substitution at the naphthalene 2-position, favored by the planar transition state

Table 1: Solvent Effects on 2-Acetonaphthalene Yield

SolventDielectric ConstantYield (%)Selectivity (%)
HF84.09892
Nitromethane35.97885
Dichloroethane10.46473

Data adapted from US5191133A demonstrates HF's superiority in both yield and selectivity, attributed to its dual role as catalyst and polar solvent.

Catalytic Hydroformylation Strategies for Vinylnaphthalene Derivatives

The hydroformylation of 6-methoxy-2-vinylnaphthalene (MVN) represents a critical step in synthesizing naproxen precursors, as detailed in ACS research. Using Rh(CO)₂(acac) with 1,2-bis(diphenylphosphino)ethane (dppe) ligand achieves >98% regioselectivity for 2-(6-methoxynaphthyl)propanal at 80°C under 30 bar syngas (CO:H₂=1:1).

Key mechanistic insights:

  • The dppe ligand induces a trigonal bipyramidal Rh complex, favoring anti-Markovnikov addition
  • Steric effects from the naphthalene methoxy group direct formyl group insertion to the terminal carbon
  • Turnover frequencies reach 450 h⁻¹ in toluene, with activation energy ΔG‡=18.7 kcal/mol

Table 2: Ligand Effects on Hydroformylation Selectivity

LigandCone Angle (°)2-MNP Selectivity (%)TOF (h⁻¹)
dppe10798.2450
PPh₃14572.4310
BINAP21285.6280

The data illustrates how smaller cone angles in bidentate phosphines enhance both activity and selectivity by facilitating substrate access to the Rh center.

XLogP3

3.8

Dates

Last modified: 08-19-2023

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